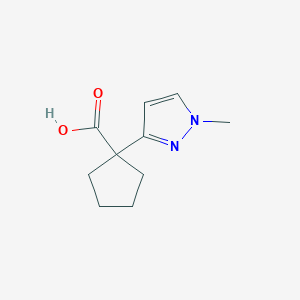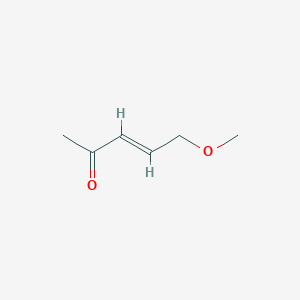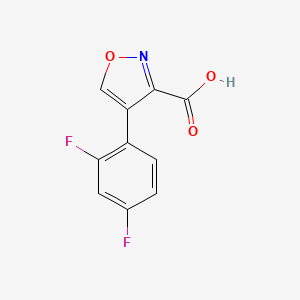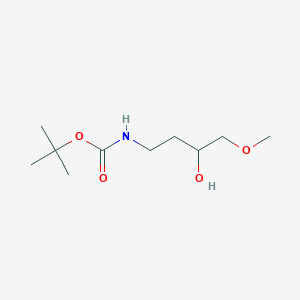![molecular formula C10H8N2O3 B13544678 1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane-1-carboxylic acid , is a chemical compound that has garnered significant interest in medicinal chemistry. Its molecular formula is C10H8N2O2 , and its molecular weight is approximately 188.18 g/mol . This compound features a unique cyclopropane ring fused to a pyridine moiety, making it an intriguing target for research and applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid. One common approach involves the reaction of a suitable cyclopropane precursor (such as an alkyl ketene dimer) with 6-cyanopyridine under appropriate conditions . The choice of nucleophile is crucial due to the acylating nature of alkyl ketene dimers.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production involves considerations such as yield, cost-effectiveness, and safety.
Analyse Chemischer Reaktionen
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various derivatives.
Reduction: Reduction reactions yield modified cyclopropane derivatives.
Substitution: Substituents can be introduced at the pyridine or cyclopropane ring positions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include cyclopropane derivatives with altered functional groups or side chains.
Wissenschaftliche Forschungsanwendungen
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific receptors or enzymes.
Chemical Biology: It serves as a building block for bioactive molecules.
Industry: Its derivatives may have applications in agrochemicals, pharmaceuticals, or materials science.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid stands out due to its unique cyclopropane-pyridine fusion. Similar compounds include cyclopropane carboxylic acids and pyridine derivatives, but none share precisely the same structure.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
1-(6-cyanopyridin-3-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-1-2-8(6-12-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI-Schlüssel |
DBAZXCGKPHULSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)O)OC2=CN=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


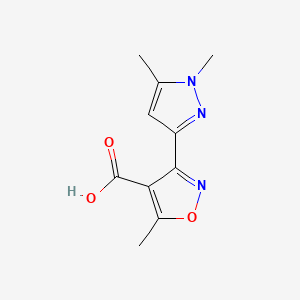
![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)

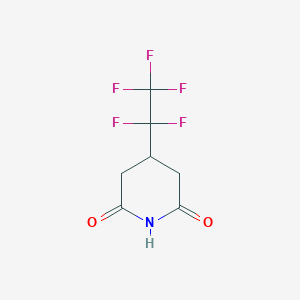
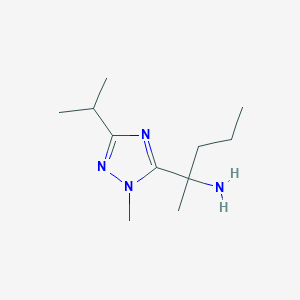
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
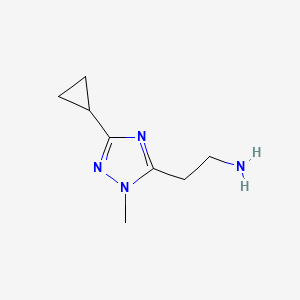

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
